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molecular formula C17H15NO3 B8547281 5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester CAS No. 353497-37-7

5H-Dibenz[b,f]azepine-5-carboxylic acid, 10-methoxy-, methyl ester

Cat. No. B8547281
M. Wt: 281.30 g/mol
InChI Key: KUNLJAIXGWRPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112673B2

Procedure details

Crude 10-Oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester (22.3 g, 0.083 mol, 1 eq.) is dissolved in methanol (112 mL) at 50° C. A catalytic amount of p-toluenesulfonic acid (0.445 mg) is added, followed by trimethyl orthoformate (11.5 mL, 1.25 eq.). The mixture is allowed to react for 5 hours before methanol is allowed to distill off. Fresh methanol is added continuously to replace the distillate. When 100 mL of methanol have been distilled, the mixture is allowed to cool down to 25° C. in 1 hour. The suspension is further cooled down to 3° C. in 20 minutes, stirred at this temperature for 1 hour and filtered. The solid is washed with cold methanol and dried in vacuum for 15 hours (50° C., 50 mbar). Pure title compound is obtained as a light yellow powder (18.02 g, 80.8% yield).
Name
10-Oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Quantity
0.445 mg
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80.8%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[CH2:8][C:7]2[CH:17]=[CH:18][CH:19]=[CH:20][C:6]1=2)=[O:4].[C:21]1(C)C=CC(S(O)(=O)=O)=CC=1.C(OC)(OC)OC>CO>[CH3:1][O:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9]([O:16][CH3:21])=[CH:8][C:7]2[CH:17]=[CH:18][CH:19]=[CH:20][C:6]1=2)=[O:4]

Inputs

Step One
Name
10-Oxo-10,11-dihydro-dibenzo[b,f]azepine-5-carboxylic acid methyl ester
Quantity
22.3 g
Type
reactant
Smiles
COC(=O)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
Name
Quantity
112 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.445 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
11.5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distill off
ADDITION
Type
ADDITION
Details
Fresh methanol is added continuously
DISTILLATION
Type
DISTILLATION
Details
When 100 mL of methanol have been distilled
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is further cooled down to 3° C. in 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum for 15 hours (50° C., 50 mbar)
Duration
15 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)N1C2=C(C=C(C3=C1C=CC=C3)OC)C=CC=C2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 18.02 g
YIELD: PERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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